molecular formula C9H13O3P B14726727 Ethyl (hydroxymethyl)phenylphosphinate CAS No. 5856-97-3

Ethyl (hydroxymethyl)phenylphosphinate

Cat. No.: B14726727
CAS No.: 5856-97-3
M. Wt: 200.17 g/mol
InChI Key: XRKGNBWOKQRPNN-UHFFFAOYSA-N
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Description

Ethyl (hydroxymethyl)phenylphosphinate is an organophosphorus compound with the molecular formula C9H13O3P. This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms and one carbon atom. It is used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (hydroxymethyl)phenylphosphinate can be synthesized through several methods. One common method involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the palladium-catalyzed arylation of ethyl benzyl­oxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of palladium catalysts and controlled reaction conditions ensures high yields and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (hydroxymethyl)phenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as pyridine, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates. These products have various applications in organic synthesis and industrial processes.

Scientific Research Applications

Ethyl (hydroxymethyl)phenylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (hydroxymethyl)phenylphosphinate involves its interaction with various molecular targets. The phosphinate group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metals and other electrophiles, which can be utilized in catalytic processes and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (hydroxymethyl)phenylphosphinate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

5856-97-3

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

[ethoxy(phenyl)phosphoryl]methanol

InChI

InChI=1S/C9H13O3P/c1-2-12-13(11,8-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

XRKGNBWOKQRPNN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CO)C1=CC=CC=C1

Origin of Product

United States

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